molecular formula C14H14N2O2 B11869304 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11869304
M. Wt: 242.27 g/mol
InChI Key: MNKCAGIWXYKYKM-UHFFFAOYSA-N
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Description

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a fused imidazo-pyridine ring system with a phenyl group and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclocondensation of Meldrum’s acid, 2-(nitromethylene)imidazolidine, and aldehydes under electrocatalytic conditions . This method is efficient and environmentally friendly, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, ethers, or amides.

Scientific Research Applications

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is attributed to its ability to bind to certain kinases, inhibiting their activity and thereby blocking the proliferation of cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H14N2O2/c17-14(18)11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-3,5-6,9,11H,4,7-8H2,(H,17,18)

InChI Key

MNKCAGIWXYKYKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=NC(=CN2C1)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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